2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-14(2)20-18-12-24-27(16-8-6-15(3)7-9-16)21(18)22(26-25-20)30-13-19(28)23-11-17-5-4-10-29-17/h6-9,12,14,17H,4-5,10-11,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZGHBHMJDJPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)NCC4CCCO4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrazolo[3,4-d]pyridazine core.
- A thioether group.
- An acetamide moiety with a tetrahydrofuran substituent.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H25N5O2S |
| Molecular Weight | 399.51 g/mol |
| CAS Number | 1207058-09-0 |
The unique arrangement of these components contributes to its biological activity, potentially modulating enzyme activity or receptor binding, which is crucial for therapeutic applications in areas such as oncology and inflammation control .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer progression or inflammatory responses.
- Receptor Modulation : It potentially interacts with various receptors, altering signaling pathways critical for cell growth and survival.
- Cellular Pathway Influence : The compound may affect gene expression and metabolic processes through its interactions with nucleic acids.
Biological Activity and Research Findings
Recent studies have demonstrated various biological activities associated with pyrazole derivatives, including:
- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects on various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase . The structural features of this compound suggest it could exhibit similar antitumor properties.
Case Studies
- Anticancer Activity : A study evaluating the efficacy of pyrazole derivatives against cancer cell lines reported that modifications in the substituents significantly influenced their potency. The introduction of thioether groups was linked to enhanced activity against specific cancer types .
- Anti-inflammatory Effects : Research on related compounds indicated that certain pyrazole derivatives could inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:
- The presence of the thioether group appears to enhance interaction with biological targets compared to simpler structures without this moiety.
- Variations in substituents (e.g., isopropyl and p-tolyl groups) can significantly impact the compound's efficacy and specificity towards various biological targets .
Comparison with Similar Compounds
Compound A: 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-p-tolylacetamide (from )
- Core Structure : Pyrazolo[3,4-b]pyridine vs. pyrazolo[3,4-d]pyridazine in the target compound.
- Substituents :
- Position 4: Methyl group (Compound A) vs. isopropyl group (target).
- Position 7: Oxygen-linked acetamide (Compound A) vs. thio-linked acetamide (target).
- Acetamide side chain: N-p-tolyl (Compound A) vs. N-(tetrahydrofuran-2-yl)methyl (target).
- Aromatic Groups : 4-chlorophenyl and phenyl (Compound A) vs. p-tolyl (target).
Compound B: Generic pyrazolo-pyridazine with oxygen-based linkage
- Core Structure : Pyrazolo[3,4-d]pyridazine.
- Substituents : Oxygen atom at position 7 (vs. sulfur in the target compound).
Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Analytical Data (Compound A vs. Target Compound*)
Research Findings and Implications
- Biological Activity : Compound A exhibited moderate activity in preliminary screens (specific targets unspecified in ). The target compound’s thioether and tetrahydrofuran groups may enhance kinase inhibition, as sulfur-containing analogs often show improved target engagement .
- Synthetic Challenges : The tetrahydrofuran-methyl moiety in the target compound introduces stereochemical complexity, unlike the simpler p-tolyl group in Compound A.
- Similarity Metrics : Tanimoto coefficient-based assessments () would classify the target compound and Compound A as moderately similar (0.6–0.7 range), with divergence arising from core structure and substituents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide?
- Methodological Answer : The compound’s synthesis typically involves sequential functionalization of the pyrazolo[3,4-d]pyridazine core. A key step is the thioether bond formation between the pyridazin-7-thiol intermediate and α-chloroacetamide derivatives, as described in analogous heterocyclic systems . Reaction optimization should include temperature control (e.g., 60–80°C) and inert atmosphere to prevent oxidation of sulfur intermediates. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the acetamide product.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of - and -NMR to confirm substitution patterns, particularly the isopropyl and p-tolyl groups on the pyrazolo-pyridazine ring. High-resolution mass spectrometry (HRMS) is critical to verify the molecular ion peak (e.g., expected [M+H]+ at m/z ~480–500). Infrared (IR) spectroscopy can confirm the presence of thioether (C-S, ~650 cm) and acetamide (C=O, ~1650 cm) bonds .
Q. What solvent systems are optimal for solubility studies of this compound in biological assays?
- Methodological Answer : Preliminary solubility screening should include DMSO (for stock solutions) followed by dilution in PBS or cell culture media. For low aqueous solubility, consider co-solvents like PEG-400 or cyclodextrin-based formulations. Dynamic light scattering (DLS) can assess aggregation in solution, which may confound in vitro activity data .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the yield and purity of this compound during scale-up?
- Methodological Answer : Apply a factorial design to test variables such as reaction time, temperature, and stoichiometry of the thiol-acetamide coupling step. For example, a central composite design (CCD) can identify nonlinear relationships between reagent equivalents (e.g., 1.2–2.0 eq of α-chloroacetamide) and yield. Response surface methodology (RSM) can then model optimal conditions .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives with modified pyrazolo-pyridazine cores?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing p-tolyl with electron-withdrawing groups) and evaluate their binding affinity via surface plasmon resonance (SPR) or enzymatic assays. Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins, while Hammett plots may correlate substituent electronic effects with activity .
Q. How should researchers address contradictions in biological activity data across different assay platforms?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., cell-based vs. biochemical assays). For instance, discrepancies in IC values could arise from off-target effects in cellular models. Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity. Additionally, assess compound stability under assay conditions via LC-MS to rule out degradation artifacts .
Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling of this compound?
- Methodological Answer : Use rodent models to assess bioavailability (e.g., oral vs. intravenous administration) and tissue distribution via radiolabeling or LC-MS/MS. For neurotoxicity risks (due to the tetrahydrofuran moiety), conduct rotorod tests or histopathological analysis of brain tissue. Metabolite identification using liver microsomes can guide dose adjustments .
Q. How can computational modeling predict metabolic liabilities of this compound?
- Methodological Answer : Employ software like Schrödinger’s ADMET Predictor or StarDrop to identify metabolic hotspots (e.g., oxidation of the tetrahydrofuran ring). Validate predictions with in vitro cytochrome P450 inhibition assays and human hepatocyte stability studies. Introduce deuterium at labile positions (e.g., C-H bonds adjacent to sulfur) to prolong half-life .
Methodological Notes for Data Interpretation
- Contradiction Analysis : If biological activity varies between batches, perform elemental analysis (CHNS) to confirm purity and X-ray crystallography to rule out polymorphic forms .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) using forced degradation HPLC protocols. Acidic/basic stress tests (pH 3–10) can identify hydrolytic weak points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
